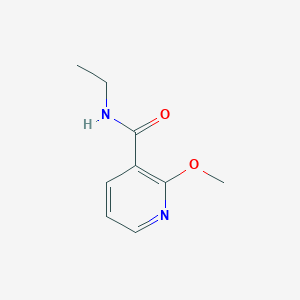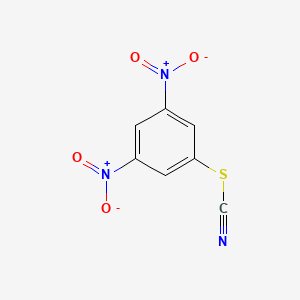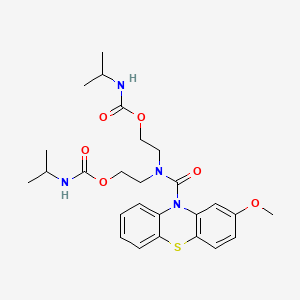![molecular formula C14H28N4 B14490666 1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine CAS No. 63386-90-3](/img/structure/B14490666.png)
1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine is a compound that features a unique combination of an imidazole ring and a piperazine ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the piperazine ring is a six-membered heterocyclic structure with two nitrogen atoms at opposite positions
Méthodes De Préparation
The synthesis of 1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine can be achieved through several synthetic routes. One common method involves the reaction of 4-hexylpiperazine with a suitable imidazole derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and alkylation to form the desired product .
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole or piperazine rings are replaced with other groups.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the rings .
Applications De Recherche Scientifique
1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development.
Industry: In industrial applications, the compound can be used as an intermediate in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The piperazine ring may interact with receptors or transporters, influencing cellular processes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
1-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-4-hexylpiperazine can be compared with other similar compounds, such as:
Imidazole derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring but differ in their additional functional groups and pharmacological properties.
Piperazine derivatives: Compounds like piperazine citrate and hydroxyzine contain the piperazine ring and are used for different therapeutic purposes.
Propriétés
Numéro CAS |
63386-90-3 |
|---|---|
Formule moléculaire |
C14H28N4 |
Poids moléculaire |
252.40 g/mol |
Nom IUPAC |
1-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-hexylpiperazine |
InChI |
InChI=1S/C14H28N4/c1-2-3-4-5-8-17-9-11-18(12-10-17)13-14-15-6-7-16-14/h2-13H2,1H3,(H,15,16) |
Clé InChI |
FFNBRCUQENRYKE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1CCN(CC1)CC2=NCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-Amino-5-ethoxy-2-(2-hydroxyethoxy)phenyl]benzamide](/img/structure/B14490598.png)






![1-[Dichloro(fluoro)methyl]-3-(trifluoromethyl)benzene](/img/structure/B14490632.png)





![[Dec-9-ynoxy(diphenyl)methyl]benzene](/img/structure/B14490654.png)
